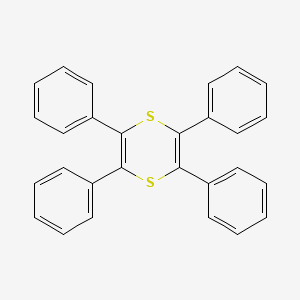
2,3,5,6-Tetraphenyl-1,4-dithiine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetraphenyl-1,4-dithiine is an organic compound characterized by a 1,4-dithiine ring substituted with four phenyl groups at the 2, 3, 5, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetraphenyl-1,4-dithiine typically involves the reaction of tetraphenylcyclopentadienone with sulfur. The reaction is carried out under reflux conditions in a suitable solvent such as xylene. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques .
化学反应分析
Types of Reactions: 2,3,5,6-Tetraphenyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a dihydro-dithiine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-dithiine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
2,3,5,6-Tetraphenyl-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers with specific thermal and mechanical properties
作用机制
The mechanism of action of 2,3,5,6-Tetraphenyl-1,4-dithiine involves its interaction with various molecular targets. The compound’s sulfur atoms can participate in coordination with metal ions, influencing catalytic processes. Additionally, the phenyl groups can engage in π-π interactions, affecting the compound’s reactivity and stability .
相似化合物的比较
2,3,5,6-Tetraphenyl-1,4-dioxin: Similar in structure but contains oxygen atoms instead of sulfur.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Another structurally related compound with different heteroatoms.
Uniqueness: 2,3,5,6-Tetraphenyl-1,4-dithiine is unique due to its sulfur-containing dithiine ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications in materials science and catalysis .
属性
CAS 编号 |
23181-79-5 |
|---|---|
分子式 |
C28H20S2 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
2,3,5,6-tetraphenyl-1,4-dithiine |
InChI |
InChI=1S/C28H20S2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H |
InChI 键 |
LDLYVIUDTWJLGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


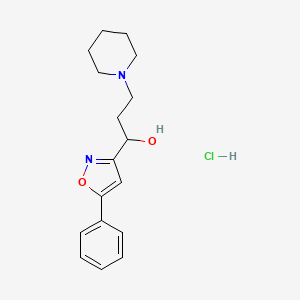
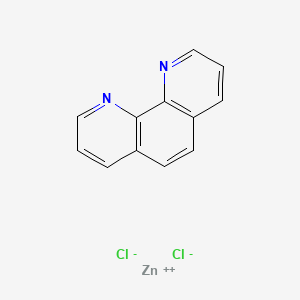
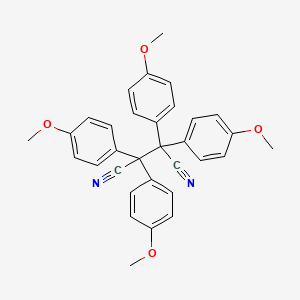
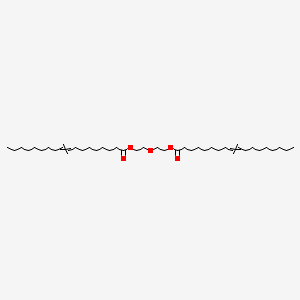

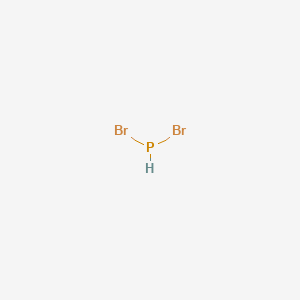
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
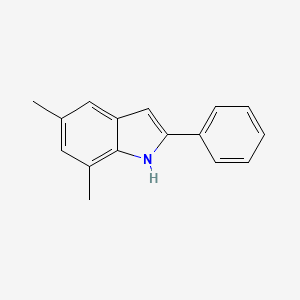
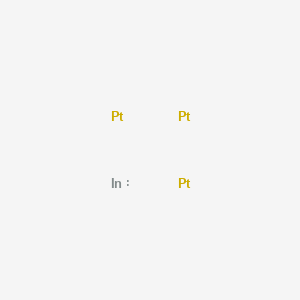
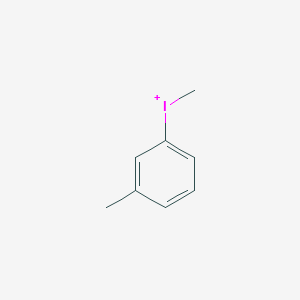
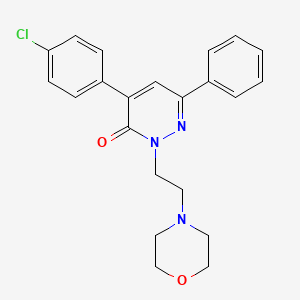
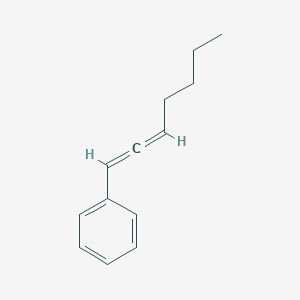
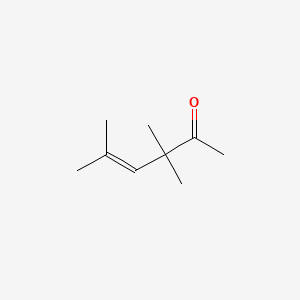
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
